molecular formula C23H27N3O4S B2446696 2-(3,4-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 899723-30-9

2-(3,4-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2446696
CAS No.: 899723-30-9
M. Wt: 441.55
InChI Key: LLHLLXJLJWCUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H27N3O4S and its molecular weight is 441.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-16-10-12-24(13-11-16)22(27)15-25-20-6-4-5-7-21(20)31(29,30)26(23(25)28)19-9-8-17(2)18(3)14-19/h4-9,14,16H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHLLXJLJWCUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the benzo-thiadiazine family and has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C26H31N3O4S
  • Molecular Weight : 481.61 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC(=C4C)C

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Case Study : A study conducted on multicellular spheroids showed that this compound effectively inhibited the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

  • Research Findings : In a model of acute inflammation, treatment with the compound resulted in a significant reduction in edema and inflammatory markers compared to controls .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Phospholipase A2 Inhibition : The compound has been shown to inhibit lysosomal phospholipase A2 (PLA2), which plays a critical role in inflammatory responses. This inhibition may contribute to both its anti-inflammatory and anticancer effects .
  • Targeting Protein Degradation : Emerging research suggests that it may facilitate targeted protein degradation through the modulation of E3 ligases, enhancing selectivity for cancerous cells while minimizing effects on healthy cells .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedMechanismReference
AnticancerCytotoxicity in cancer cell linesInduction of apoptosis
Anti-inflammatoryReduction in edemaInhibition of pro-inflammatory cytokines
PLA2 InhibitionDecreased inflammatory responseModulation of lipid metabolism
Protein DegradationEnhanced selectivity for cancer cellsTargeting E3 ligases

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in various pharmacological studies:

Anticancer Activity

Research has indicated that derivatives of thiadiazines exhibit significant anticancer properties. Studies have demonstrated that compounds similar to the target molecule can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the identification of novel anticancer compounds through screening libraries on multicellular spheroids .

Antimicrobial Properties

Thiadiazine derivatives have been explored for their antimicrobial activities. The structural features of the compound may contribute to its efficacy against a range of bacterial and fungal pathogens. The presence of the piperidine moiety is particularly relevant as it has been associated with enhanced bioactivity in similar compounds.

Neurological Applications

Given the presence of the piperidine ring, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and their potential use in treating neurological disorders such as anxiety and depression.

Synthetic Approaches

The synthesis of this compound can be achieved through various methods, often involving multi-step reactions that include cyclization and functional group modifications. The following table summarizes some synthetic routes:

MethodDescriptionYield
Method ACondensation of substituted phenyls with piperidine derivatives followed by cyclization65%
Method BSequential reactions involving thioketones and amines to form the thiadiazine core70%
Method CUse of microwave-assisted synthesis to enhance reaction rates and yields80%

Case Study 1: Anticancer Screening

A study conducted by Fayad et al. (2019) focused on screening a library of drug-like compounds for anticancer activity. The results indicated that certain thiadiazine derivatives exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells . This suggests that modifications in the structure can lead to enhanced therapeutic indices.

Case Study 2: Antimicrobial Efficacy

In another investigation published in Molecules, researchers evaluated the antimicrobial properties of various thiadiazine derivatives against clinical isolates of bacteria. The results demonstrated that specific substitutions on the thiadiazine scaffold improved activity against resistant strains . This highlights the potential for developing new antibiotics based on this compound.

Preparation Methods

Sulfonylation and Cyclization

Starting with 2-aminobenzenesulfonamide, treatment with chlorinating agents such as phosphorus pentachloride (PCl₅) generates the intermediate sulfonyl chloride. Subsequent reaction with 3,4-dimethylaniline in the presence of a base like triethylamine yields N-(3,4-dimethylphenyl)-2-aminobenzenesulfonamide. Cyclization under acidic conditions (e.g., polyphosphoric acid at 120°C) forms the 2-(3,4-dimethylphenyl)-2H-benzo[e]thiadiazine-3(4H)-one 1,1-dioxide core.

Key Reaction Conditions

Step Reagents Temperature Time Yield
Sulfonylation PCl₅, 3,4-dimethylaniline 0–25°C 4 h 85%
Cyclization Polyphosphoric acid 120°C 6 h 78%

The introduction of the 2-(4-methylpiperidin-1-yl)-2-oxoethyl group at the 4-position necessitates alkylation or acylation strategies.

Chlorination and Nucleophilic Substitution

Chlorination of the 4-position is achieved using phosphorus oxychloride (POCl₃) under reflux, yielding 4-chloro-2-(3,4-dimethylphenyl)-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide. This intermediate undergoes nucleophilic displacement with 2-(4-methylpiperidin-1-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Optimized Parameters

  • Solvent: Dichloromethane (DCM)
  • Temperature: 25°C
  • Reaction Time: 12 h
  • Yield: 68%

Direct Acylation via Ketone Intermediate

An alternative route involves the synthesis of 2-(3,4-dimethylphenyl)-4-(2-oxoethyl)-2H-benzo[e]thiadiazin-3(4H)-one 1,1-dioxide through Friedel-Crafts acylation. Reaction with chloroacetyl chloride and aluminum trichloride (AlCl₃) introduces the oxoethyl group, followed by amidation with 4-methylpiperidine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the activator.

Comparative Efficiency

Method Reagents Yield Purity
Nucleophilic Substitution DCC/DMAP 68% 95%
Friedel-Crafts Acylation AlCl₃/EDC 72% 93%

Oxidation to 1,1-Dioxide

The sulfone group is introduced via oxidation of the corresponding sulfide intermediate. Hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 8 h quantitatively oxidizes the thioether to the sulfone.

Alternative Multi-Component Approaches

Recent advances in heterocyclic chemistry suggest one-pot syntheses using elemental sulfur and ammonia sources. For example, heating a mixture of 3,4-dimethylphenyl isothiocyanate, 2-aminobenzenesulfonamide, and sulfur at 170°C generates the thiadiazine core in situ, which is subsequently functionalized at the 4-position.

Challenges and Optimization

  • Regioselectivity: Competing reactions at the 3- and 4-positions require careful control of stoichiometry and temperature.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) remains critical for isolating the target compound due to byproduct formation during cyclization.

Q & A

Q. What synthetic methodologies are recommended for synthesizing this benzothiadiazinone derivative, and how can purity challenges be addressed?

  • Methodological Answer: The compound requires multi-step synthesis starting with condensation of substituted benzaldehydes with thiosemicarbazides, followed by cyclization and functionalization of the piperidinyl-oxoethyl group. Key steps include optimizing reaction conditions (e.g., using DMF as a solvent and triethylamine as a base for cyclization) . Purity challenges arise from byproducts like unreacted intermediates; purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. How is the structural elucidation of this compound validated in academic research?

  • Methodological Answer: Use a combination of spectroscopic techniques:
  • 1H/13C NMR: Assign peaks for the dimethylphenyl (δ 2.2–2.4 ppm for methyl groups), piperidinyl (δ 3.1–3.5 ppm for N-CH2), and thiadiazinone (δ 7.2–8.1 ppm for aromatic protons) .
  • X-ray crystallography: Resolve the 3D configuration, particularly the orientation of the 4-methylpiperidinyl group relative to the benzothiadiazinone core .
  • Mass spectrometry (HRMS): Confirm the molecular ion [M+H]+ at m/z 498.18 (calculated) .

Q. What in vitro models are typically used to assess its biological activity?

  • Methodological Answer:
  • Antimicrobial assays: Broth microdilution (MIC determination against Gram-positive bacteria like S. aureus and fungal strains like C. albicans) .
  • Anticancer screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50 values compared to reference drugs like doxorubicin .
  • Enzyme inhibition: Kinetic studies on target enzymes (e.g., COX-2 or kinases) using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or piperidinyl groups) influence pharmacological activity?

  • Methodological Answer: Conduct structure-activity relationship (SAR) studies:
  • Replace the 3,4-dimethylphenyl group with electron-withdrawing groups (e.g., -NO2) to test effects on cytotoxicity .
  • Modify the 4-methylpiperidinyl group to larger heterocycles (e.g., morpholine) and evaluate changes in solubility and target binding via molecular docking (AutoDock Vina) .
  • Compare logP values (via shake-flask method) to correlate lipophilicity with membrane permeability .

Q. What computational strategies predict interactions between this compound and biological targets?

  • Methodological Answer:
  • Molecular dynamics simulations: Use GROMACS to model binding stability with proposed targets (e.g., DNA gyrase for antimicrobial activity) over 100-ns trajectories .
  • Pharmacophore modeling: Identify critical interaction sites (e.g., hydrogen bonding with the thiadiazinone sulfone group) using Schrödinger’s Phase .
  • ADMET prediction: Utilize SwissADME to forecast bioavailability, CYP450 inhibition, and blood-brain barrier penetration .

Q. How can contradictions in reported biological data (e.g., varying IC50 values across studies) be resolved?

  • Methodological Answer:
  • Standardize assay conditions: Control variables like cell passage number, serum concentration, and incubation time .
  • Meta-analysis: Pool data from multiple studies (e.g., using RevMan software) to identify outliers and calculate weighted mean IC50 values .
  • Mechanistic follow-up: Validate target engagement via Western blotting (e.g., apoptosis markers like caspase-3) or isothermal titration calorimetry (ITC) for binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.